
2-Fluoro-5-(trifluoromethyl)benzaldehyde
概要
説明
2-Fluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethyl)benzaldehyde consists of a benzene ring with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to it . The compound also contains an aldehyde group (-CHO), which is responsible for its reactivity .
Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)benzaldehyde participates in various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 192.11 . Its specific gravity is 1.41, and it has a refractive index of 1.45 . The compound has a flash point of 63 °C .
科学的研究の応用
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is a colorless to light yellow to light orange clear liquid .
- .
- This compound is sensitive to air and should be stored under inert gas .
- It has a flash point of 63 °C and a melting point of 76 °C .
- It is used as a building block in the synthesis of various organic compounds .
-
Synthesis of Organic Compounds
-
Synthesis of 2-Amino-5-Trifluoromethylquinazoline
-
Synthesis of Diaryl Ether and Substituted Benzo[b]thiophene-2-carboxylates
-
Gas-Phase Chemical Derivatization
- A similar compound, 2-Chloro-5-(trifluoromethyl)benzaldehyde, has been used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma . This suggests that 2-Fluoro-5-(trifluoromethyl)benzaldehyde could potentially be used in a similar manner.
-
Synthesis of 2-(3,5-Dimethoxyphenoxy)-6-(Trifluoromethyl)Benzonitrile
-
Synthesis of Substituted Benzo[b]Thiophene-2-Carboxylates
Safety And Hazards
2-Fluoro-5-(trifluoromethyl)benzaldehyde is considered hazardous. It can cause skin and eye irritation . It is also classified as a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in a well-ventilated area or outdoors . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
特性
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLNLGMUINCSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370566 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
146137-78-2 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

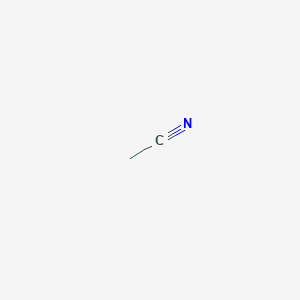
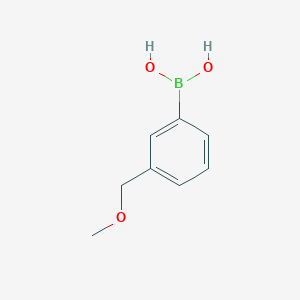



![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)


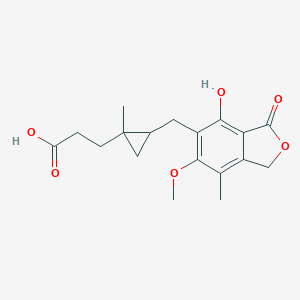
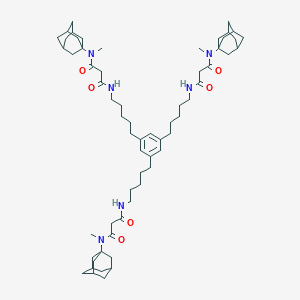
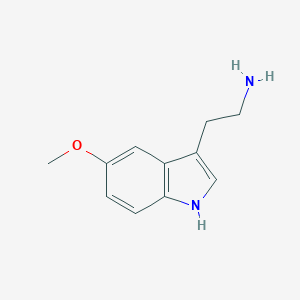
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
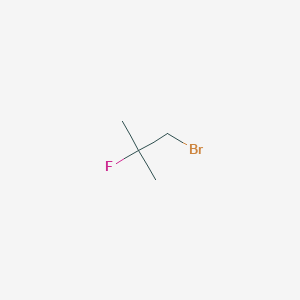
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)